chemical structure and properties of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one
chemical structure and properties of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one
An In-depth Technical Guide to 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one: Synthesis, Characterization, and Scientific Context
Abstract
Substituted 2-pyridinone scaffolds are prevalent motifs in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates. This guide provides a detailed examination of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one, a member of this important class. While direct literature on this specific molecule is sparse, its synthesis and properties can be confidently extrapolated from well-established protocols for its core precursor, 5-bromo-3-nitro-2(1H)-pyridinone, and related N-alkylated analogs. This document outlines a robust, field-proven two-step synthetic pathway, provides predicted characterization data based on established spectroscopic principles, and discusses the compound's potential reactivity and applications for researchers in drug development and synthetic chemistry.
Introduction and Significance
The 2-pyridinone ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals. The introduction of bromo, nitro, and N-alkyl substituents creates a highly functionalized and versatile chemical entity. Specifically, the combination of an electron-withdrawing nitro group and a synthetically versatile bromine atom on the pyridinone ring makes 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one a valuable, albeit specialized, building block.
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The Nitro Group: Can serve as a director for further chemical transformations or be reduced to an amine, providing a vector for amide coupling and further diversification.
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The Bromo Group: Acts as an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of complex aryl, alkyl, or heteroaryl moieties.
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The N-Ethyl Group: Enhances solubility in organic solvents compared to its N-H precursor and modulates the electronic properties and steric profile of the molecule.
This guide provides the necessary technical details to empower researchers to synthesize, characterize, and strategically utilize this compound in their research endeavors.
Proposed Synthetic Pathway
The synthesis of the target compound is most logically achieved via a two-step sequence starting from the commercially available 2-amino-5-bromopyridine. This pathway involves the initial formation of the core pyridinone ring system, followed by a standard N-alkylation to introduce the ethyl group.
Diagram of Synthetic Workflow
Caption: Proposed two-step synthesis and purification workflow.
Detailed Experimental Protocols
The following protocols are based on established chemical literature for analogous transformations and represent a robust method for obtaining the target compound.
Protocol 1: Synthesis of 5-Bromo-3-nitro-2(1H)-pyridinone (Precursor)
This procedure is adapted from a known method for the nitration and subsequent hydrolysis of 2-amino-5-bromopyridine.[1]
Materials:
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2-Amino-5-bromopyridine (1 equiv.)
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Concentrated Sulfuric Acid (H₂SO₄, d=1.84 g/cm³)
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Fuming Nitric Acid (HNO₃, d=1.5 g/cm³)
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Ice water
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-amino-5-bromopyridine (e.g., 50.0 g, 289 mmol) to concentrated sulfuric acid (e.g., 150 mL). Stir until all solid has dissolved.
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Nitration: While maintaining the temperature below 60°C, add fuming nitric acid (e.g., 17.5 mL, 415 mmol) dropwise via a dropping funnel over a period of 30 minutes. The causality for this controlled addition is to manage the highly exothermic nature of the nitration reaction and prevent runaway side reactions.
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Reaction Drive: After the addition is complete, heat the mixture to 60°C and stir for 2 hours to ensure the reaction proceeds to completion.
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Workup & Isolation: Carefully pour the warm reaction mixture onto a large volume of crushed ice (e.g., 1 L). This simultaneously quenches the reaction and precipitates the product. The resulting solid is collected by vacuum filtration.
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Washing: Wash the filtered solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.
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Drying: Dry the pale yellow solid under vacuum to yield 5-bromo-3-nitro-2(1H)-pyridinone. The product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (Target)
This is a standard N-alkylation of a lactam/pyridinone using an electrophilic ethyl source and a non-nucleophilic base.
Materials:
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5-Bromo-3-nitro-2(1H)-pyridinone (1 equiv.)
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Anhydrous Potassium Carbonate (K₂CO₃, 1.5-2.0 equiv.), finely powdered
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Ethyl Iodide (EtI, 1.2 equiv.) or Diethyl Sulfate ((Et)₂SO₄, 1.2 equiv.)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Ethyl acetate (EtOAc), Hexanes, Brine
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Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-3-nitro-2(1H)-pyridinone (e.g., 10.0 g, 45.6 mmol), anhydrous potassium carbonate (e.g., 9.5 g, 68.5 mmol), and anhydrous DMF (e.g., 100 mL).
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Alkylation: Add ethyl iodide (e.g., 4.4 mL, 54.8 mmol) dropwise at room temperature. Stir the suspension vigorously. The reaction can be gently heated (40-50°C) to increase the rate if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of K₂CO₃ as the base is critical; it is strong enough to deprotonate the pyridinone nitrogen but not nucleophilic enough to compete with the desired reaction, thus ensuring high selectivity.
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Workup: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature and pour it into water (e.g., 500 mL).
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL) to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product will likely be a solid or oil. Purify via column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to isolate the pure 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.
Chemical Structure and Predicted Properties
Chemical Structure Diagram
Caption: Structure of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one.
Physicochemical & Spectroscopic Data (Predicted)
The following table summarizes the expected analytical data for the title compound, derived from its structure and data from analogous molecules.[2][3]
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₇H₇BrN₂O₃ | Derived from chemical structure. |
| Molecular Weight | 247.05 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to off-white solid | Typical for nitro-aromatic compounds. |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.4-8.6 (d, 1H, H-4), 7.8-8.0 (d, 1H, H-6), 4.1-4.3 (q, 2H, N-CH₂), 1.4-1.6 (t, 3H, CH₃) | The two ring protons (H-4 and H-6) are doublets due to coupling with each other. The ethyl group shows a characteristic quartet and triplet pattern. Deshielding is caused by the nitro and carbonyl groups. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155-160 (C=O), 145-150 (C-NO₂), 138-142 (C-6), 130-135 (C-4), 110-115 (C-Br), 40-45 (N-CH₂), 12-15 (CH₃) | Chemical shifts are estimated based on the electronic environment of each carbon atom. |
| FT-IR (ATR) | 1670-1690 cm⁻¹ (C=O stretch), 1520-1550 cm⁻¹ & 1340-1360 cm⁻¹ (asymmetric & symmetric NO₂ stretch) | These are characteristic vibrational frequencies for the key functional groups present in the molecule. |
| Mass Spec (EI) | m/z 246/248 (M⁺, ~1:1 ratio) | The molecular ion peak will show a characteristic isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br). |
Reactivity and Potential Applications
The strategic placement of functional groups makes this molecule a versatile intermediate for further chemical synthesis.
Potential Synthetic Transformations
Caption: Key potential reactions of the title compound.
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Cross-Coupling at C5: The bromine atom is primed for various palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of aryl, heteroaryl, or vinyl groups, rapidly building molecular complexity.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (e.g., using Fe/HCl, SnCl₂, or catalytic hydrogenation). This resulting aniline-like moiety can be used in amide couplings, sulfonamide formation, or diazotization reactions.
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Nucleophilic Aromatic Substitution (SNAr): While the bromine is the primary handle for cross-coupling, under specific conditions, highly activated nucleophiles could potentially displace it, though this is less common than palladium-catalyzed routes for pyridinones.[4]
These reactive handles make the compound an excellent scaffold for building libraries of drug-like molecules for screening in various therapeutic areas, including oncology, infectious diseases, and neuroscience, where substituted pyridinones have shown significant promise.
Conclusion
5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a highly functionalized synthetic building block with significant potential in discovery chemistry. Although not extensively documented as a standalone compound, its synthesis is readily achievable through a reliable, two-step sequence from common starting materials. This guide provides a comprehensive framework, from detailed experimental protocols to predicted analytical data and potential applications, to enable its effective synthesis and utilization in research and development settings.
References
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PubChem. 5-Bromo-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2). [Link]
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PubChem. 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. [Link]
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PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]
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PubChem. 5-Bromo-1-(but-3-en-1-yl)-3-nitro-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. [Link]
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Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]
